molecular formula C11H8N4 B8421097 8-(2-Pyridinyl)-1,2,4-triazolo[4,3-a]pyridine

8-(2-Pyridinyl)-1,2,4-triazolo[4,3-a]pyridine

Cat. No. B8421097
M. Wt: 196.21 g/mol
InChI Key: DZUPFDOWLOSSAF-UHFFFAOYSA-N
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Patent
US04550166

Procedure details

A mixture of 1.7 g of 2'-hydrazino-2,3'-bipyridine and 50 ml of triethyl orthoformate was heated on a steam bath for 3 hours. Standing and chilling gave crystals which were collected, washed with hexane and dried, giving 1.5 g of the desired product as cream colored crystals, mp 212°-214° C.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[C:8]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=2)=[CH:7][CH:6]=[CH:5][N:4]=1)[NH2:2].[CH:15](OCC)(OCC)OCC>>[N:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[C:8]1[C:3]2[N:4]([CH:15]=[N:2][N:1]=2)[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
N(N)C1=NC=CC=C1C1=NC=CC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on a steam bath for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
Standing and chilling
CUSTOM
Type
CUSTOM
Details
gave crystals which
CUSTOM
Type
CUSTOM
Details
were collected
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C=1C=2N(C=CC1)C=NN2
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.